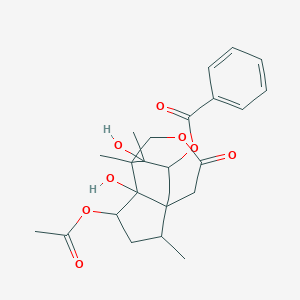

Isodunnianin

Description

Properties

CAS No. |

144923-90-0 |

|---|---|

Molecular Formula |

C24H30O8 |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

(4-acetyloxy-5,13-dihydroxy-2,6,13-trimethyl-9-oxo-8-oxatricyclo[4.4.3.01,5]tridecan-12-yl) benzoate |

InChI |

InChI=1S/C24H30O8/c1-14-10-17(31-15(2)25)24(29)21(3)13-30-19(26)12-23(14,24)11-18(22(21,4)28)32-20(27)16-8-6-5-7-9-16/h5-9,14,17-18,28-29H,10-13H2,1-4H3 |

InChI Key |

GXBPVUSOWHQLOF-UHFFFAOYSA-N |

SMILES |

CC1CC(C2(C13CC(C(C2(COC(=O)C3)C)(C)O)OC(=O)C4=CC=CC=C4)O)OC(=O)C |

Canonical SMILES |

CC1CC(C2(C13CC(C(C2(COC(=O)C3)C)(C)O)OC(=O)C4=CC=CC=C4)O)OC(=O)C |

Synonyms |

isodunnianin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Primary Botanical Sources of Isodunnianin

This compound has been identified and isolated from at least two distinct species within the genus Illicium, a group of flowering plants commonly known as star anise. vulcanchem.comwikipedia.org

Illicium tashiroi is a primary botanical source from which this compound has been isolated. vulcanchem.comscilit.com The compound was successfully identified from a methanol (B129727) extract of the wood of this plant. thieme-connect.com Specifically, the plant material used for the initial isolation was collected from Ishigaki Island in Japan. vulcanchem.comthieme-connect.com Further research on I. tashiroi has led to the isolation of other bioactive compounds, including various prenylated C6-C3 compounds. capes.gov.br

This compound has also been identified as a chemical constituent of Illicium difengpi. tjnpr.orgtjnpr.org Phytochemical investigations of the stem bark of I. difengpi have confirmed the presence of this compound among a variety of other sesquiterpenoids. tjnpr.org This plant is recognized in traditional Chinese medicine and is listed in the Chinese Pharmacopoeia. mdpi.com

Geographic Distribution and Habitat of Source Plants

The two primary plant sources of this compound occupy distinct geographical and ecological niches.

Illicium tashiroi is native to a region spanning from Japan to Taiwan, where it grows primarily in the subtropical biome. kew.org Its distribution includes the Ryukyu Islands of Japan and Taiwan. wikipedia.orgefloras.org The species is typically found as a shrub or small tree in forest environments at altitudes of approximately 2,000 meters. efloras.org

Illicium difengpi is an evergreen shrub endemic to the karst mountain regions of southwestern China, with its largest distribution in the Guangxi province. mdpi.comwikipedia.org Smaller populations are also found in the Yunnan and Guangdong provinces of China, as well as in Vietnam. wikipedia.orgnih.gov This plant is well-adapted to harsh growing conditions, thriving on the tops of karst hills and in sparse forests on rocky slopes composed of limestone. wikipedia.orgmdpi.com It is typically found at altitudes ranging from 450 to 1200 meters, in an environment characterized by the potential for drought, high temperatures, and high salinity. mdpi.comwikipedia.org

| Plant Source | Native Regions | Habitat |

| Illicium tashiroi | Japan (Ryukyu Islands), Taiwan wikipedia.orgkew.orgefloras.org | Subtropical forests, ca. 2000 m altitude kew.orgefloras.org |

| Illicium difengpi | China (Guangxi, Yunnan, Guangdong), Vietnam wikipedia.orgnih.gov | Karst limestone mountains, rocky slopes, 450-1200 m altitude mdpi.comwikipedia.orgmdpi.com |

Advanced Structural Elucidation and Stereochemical Analysis

Spectroscopic Methodologies for Definitive Structure Determination

The structural elucidation of Isodunnianin, a sesquiterpene isolated from the wood of Illicium tashiroi, is a process that integrates data from multiple analytical methods to build a complete and accurate molecular picture. nih.gov The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which together provide unambiguous evidence for connectivity and stereochemistry. tjnpr.orgresearchgate.net

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. msu.edu It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, principally ¹H and ¹³C. msu.edunih.gov The structural analysis of this compound involves a combination of one-dimensional and two-dimensional NMR experiments to piece together its intricate cyclic and stereochemical features. nih.govresearchgate.net

One-dimensional (1D) NMR spectra form the foundation of structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides a count of the carbon atoms and identifies their functional types (e.g., carbonyl, olefinic, aliphatic). msu.educhemistrysteps.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the integration value corresponds to the number of protons generating the signal. The splitting pattern (multiplicity), arising from J-coupling, reveals the number of adjacent protons. sdsu.edu For this compound, specific proton resonances have been reported, which are critical for initial assignments. tjnpr.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is essential for determining the total number of carbon atoms in the molecule and identifying their chemical nature. msu.edu For this compound, with a molecular formula of C₂₄H₃₀O₈, the ¹³C spectrum would be expected to show 24 distinct signals, confirming the carbon count and revealing the presence of key functional groups such as ester carbonyls and carbons involved in ether linkages. tjnpr.org

| Proton Assignment (H-) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 15 | 0.94 | d | 7.2 |

| 2b | 1.34 | dd | 4.0, 6.5 |

| 12 | 1.38 | s | |

| 13 | 1.48 | s |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. scribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It allows for the tracing of proton-proton connectivity networks, helping to define spin systems and establish the structure of individual rings and side chains in this compound.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu By mapping each proton signal to its corresponding carbon signal, the HSQC spectrum provides definitive assignments for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the complete carbon skeleton. It detects longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.edu This technique connects the spin systems established by COSY and links quaternary carbons (which have no attached protons) to the rest of the structure, confirming the placement of carbonyl groups and other non-protonated centers.

The combined interpretation of these 2D NMR datasets allows for the unambiguous construction of this compound's complex, polycyclic structure and the assignment of its relative stereochemistry. researchgate.net

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing essential information on molecular weight and elemental composition. wikipedia.org It is a critical complementary technique to NMR in structural elucidation. tjnpr.org

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). bioanalysis-zone.comuni-rostock.de This precision allows for the determination of a molecule's exact mass, which can be used to calculate its unique elemental formula. uni-rostock.de For this compound, an Electrospray Ionization (ESI) MS experiment showed a sodium adduct ion at m/z 469 [M+Na]⁺. tjnpr.org An HRMS measurement of this ion would yield a highly precise mass (e.g., 469.1839), which corresponds uniquely to the molecular formula C₂₄H₃₀O₈Na, thereby confirming the elemental composition of this compound and distinguishing it from any other isomers or compounds with the same nominal mass. bioanalysis-zone.com

| Technique | Ion | Observed m/z (Nominal) | Molecular Formula | Calculated Exact Mass (for [M+Na]⁺) |

|---|---|---|---|---|

| ESI-MS | [M+Na]⁺ | 469 | C₂₄H₃₀O₈ | 469.1839 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z value (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgnationalmaglab.org This process provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. vedantu.com In the analysis of this compound, the [M+Na]⁺ or a protonated [M+H]⁺ ion would be selected and subjected to collision-induced dissociation (CID). wikipedia.org The resulting fragmentation pattern would show characteristic losses of functional groups, such as the ester side chains or water molecules. This fragmentation data serves as a powerful tool to corroborate the structural features and connectivity deduced from NMR analysis, providing an additional layer of certainty in the final structural assignment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for identifying the functional groups present in a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.com This technique is particularly useful for identifying chromophores, which are parts of a molecule that absorb light. technologynetworks.com For organic compounds, especially those with conjugated systems or aromatic rings, UV-Vis spectroscopy can provide valuable structural information. reddit.com The UV spectrum of a molecule is characterized by its wavelength of maximum absorbance (λmax). sielc.com For this compound, which contains a C4-C11 γ-lactone and other potential chromophores, the UV spectrum would help to confirm the presence of these conjugated systems. escholarship.org

| Spectroscopic Technique | Information Provided | Relevance to this compound |

| Infrared (IR) Spectroscopy | Identifies functional groups based on their vibrational frequencies. rsc.org | Expected to confirm the presence of carbonyl (from the lactone), hydroxyl, and potentially other functional groups. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Detects chromophores and conjugated systems by measuring light absorption. mt.com | Would provide evidence for the γ-lactone and any other conjugated systems within the molecule. |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. nih.gov This method is considered the gold standard for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. nih.govresearchgate.net

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined. For chiral molecules, the anomalous scattering of X-rays can be used to determine the absolute stereochemistry. mit.edu This is particularly important for natural products, which often possess multiple stereocenters. mit.edu

While a specific X-ray crystallographic study for this compound was not found in the search results, the structures of many related sesquiterpenes from the Illicium genus have been confirmed by this method. thieme-connect.comresearchgate.net For instance, the absolute configurations of several sesquiterpenes from Illicium henryi were determined by X-ray crystallography. researchgate.net This highlights the utility of this technique for unambiguously establishing the complex stereochemistry of molecules in this class.

Computational Methods in Structure Elucidation

In modern natural product chemistry, computational methods are increasingly used in conjunction with experimental data to elucidate complex structures.

Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software programs that utilize spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) experiments, to generate possible chemical structures. mdpi.com These systems can be invaluable in solving the structures of novel natural products. mdpi.com

The general workflow for a CASE system involves inputting the molecular formula and 1D and 2D NMR data. The program then generates a set of possible structures that are consistent with the provided spectroscopic information. acdlabs.com For complex molecules like diterpenes and other terpenoids, which have a vast number of possible isomers, CASE can significantly narrow down the structural possibilities. tandfonline.comtandfonline.com The use of CASE, in combination with other spectroscopic and computational methods, provides a powerful and integrated approach to structure elucidation. acs.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.org In the context of structure elucidation, DFT calculations can be used to predict various spectroscopic properties, such as NMR chemical shifts, and chiroptical properties like optical rotation and electronic circular dichroism (ECD). wikipedia.orgmdpi.com

By calculating these properties for a proposed structure, they can be compared with the experimental data. A good correlation between the calculated and experimental data provides strong evidence for the correctness of the proposed structure and its stereochemistry. researchgate.netfrontiersin.org For example, DFT calculations have been successfully used to predict ¹³C NMR chemical shifts to aid in the structure elucidation of complex natural products. acdlabs.comacs.org This approach is particularly useful when X-ray crystallography is not feasible.

Chiral Analysis and Absolute Stereochemistry Assignment

The determination of the absolute stereochemistry of a chiral molecule is a critical aspect of its structural elucidation. ox.ac.uklibretexts.org For this compound, which possesses multiple stereogenic centers, establishing the correct three-dimensional arrangement of its atoms is essential.

Several methods can be employed for this purpose. As previously mentioned, X-ray crystallography is a definitive method for determining absolute configuration. chem-soc.si However, when single crystals are not available, chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) become crucial. mdpi.com These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule.

Chemical Synthesis and Synthetic Pathway Investigations

Total Synthesis Strategies for Isodunnianin or Structurally Proximate Sesquiterpenoids

The total synthesis of complex natural products like this compound is a testament to the advancement of organic synthesis, providing a platform for the development of new synthetic methodologies and strategies. The approaches to analogous sesquiterpenoids highlight common challenges and innovative solutions that would be pertinent to the synthesis of this compound.

A retrosynthetic analysis of this compound would logically begin with the disconnection of the ester side chain, simplifying the target to the core sesquiterpene lactone. Key strategic bonds for disconnection in the core structure would likely be those that simplify the polycyclic system into more manageable, often commercially available or readily accessible starting materials. For sesquiterpenoids with structures analogous to this compound, retrosynthesis often hinges on strategically breaking carbon-carbon bonds within the carbocyclic framework to reveal simpler precursors.

A hypothetical retrosynthetic analysis for a core similar to this compound might involve the following key disconnections:

Lactone Ring Formation: Disconnection of the lactone ring, often through a retro-lactonization, would reveal a hydroxy-carboxylic acid precursor. The stereochemistry of this precursor is critical and must be carefully controlled in the forward synthesis.

Carbocyclic Core Construction: The disassembly of the polycyclic core is the most challenging aspect. Strategic disconnections would aim to break the molecule down into simpler cyclic or acyclic precursors. Common strategies for related molecules include leveraging powerful ring-forming reactions such as Diels-Alder cycloadditions, radical cyclizations, or intramolecular aldol reactions to construct the core in a controlled manner.

Functional Group Interconversions: Throughout the retrosynthetic analysis, functional groups would be interconverted to facilitate key bond disconnections. For instance, hydroxyl and carbonyl groups are often manipulated to enable specific carbon-carbon bond formations or cleavages.

The choice of strategic bonds to disconnect is guided by the desire to create precursor structures that can be reassembled in the forward synthesis with high levels of stereochemical and regiochemical control.

The pursuit of sesquiterpene total synthesis has spurred the development of novel and powerful synthetic methods. These methodologies are crucial for addressing the inherent challenges of constructing these complex natural products.

The high degree of oxidation in many sesquiterpene lactones, including the presumed structure of this compound, necessitates the use of sophisticated oxidative transformations. The biosynthesis of sesquiterpene lactones involves enzymes like cytochrome P450s that perform specific oxidations on the sesquiterpene scaffold. In a laboratory setting, chemists must rely on a diverse toolkit of reagents to achieve similar transformations with high selectivity.

Key oxidative reactions in the context of sesquiterpene synthesis include:

Allylic Oxidation: The introduction of oxygen functionality at allylic positions is a common strategy to build complexity. Reagents such as selenium dioxide or chromium-based oxidants are often employed for this purpose.

Epoxidation: The stereoselective epoxidation of alkenes, followed by regioselective opening of the epoxide, is a powerful method for installing hydroxyl groups and creating new stereocenters.

Hydroxylation: Both stereoselective dihydroxylation of alkenes and the direct hydroxylation of C-H bonds are important tools for introducing hydroxyl groups.

The construction of the intricate ring systems of sesquiterpenoids often involves elegant ring-forming and rearrangement reactions. For instance, the α-ketol rearrangement, a base- or acid-catalyzed isomerization of an α-hydroxy ketone, can be a powerful tool for ring expansion or contraction, allowing access to strained or unusual ring systems.

Carbon-carbon bond shifts are also a hallmark of many sesquiterpene syntheses, often mimicking biosynthetic pathways. These rearrangements can be triggered by the formation of carbocationic intermediates and can lead to a significant increase in molecular complexity in a single step. The challenge for synthetic chemists is to control the trajectory of these rearrangements to favor the desired product.

Given the numerous stereocenters present in this compound and related sesquiterpenoids, the development of stereocontrolled synthetic approaches is essential. Strategies to control stereochemistry include:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources, such as carbohydrates or amino acids, to introduce chirality into the synthetic target.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful and widely used strategy. This includes asymmetric hydrogenations, epoxidations, and dihydroxylations.

Substrate Control: In this approach, the existing stereocenters in a molecule are used to direct the stereochemical outcome of subsequent reactions. This requires a deep understanding of the conformational preferences of the molecule and the steric and electronic factors that govern the transition states of the reactions.

The combination of these strategies allows for the synthesis of complex sesquiterpenoids with high levels of stereochemical purity.

Key Methodological Developments in Sesquiterpene Synthesis

Semisynthetic Modifications and Transformations

Semisynthesis, which involves the chemical modification of a natural product, is a valuable tool for exploring the structure-activity relationships of bioactive compounds and for creating analogues with improved properties. While specific semisynthetic modifications of this compound are not extensively documented, the general reactivity of the sesquiterpene lactone scaffold provides a basis for potential transformations.

The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key site for chemical modification. This functional group can undergo a variety of reactions, including:

Michael Addition: The conjugated double bond is susceptible to Michael addition by nucleophiles such as thiols and amines. This reaction is often implicated in the biological activity of these compounds.

Reduction: The double bond and the lactone carbonyl can be selectively reduced to afford a variety of derivatives.

Epoxidation and Dihydroxylation: The exocyclic double bond can be functionalized through epoxidation or dihydroxylation to introduce new stereocenters and polar functional groups.

The hydroxyl groups on the carbocyclic core also represent handles for further chemical modification, such as esterification or etherification, to produce a range of derivatives with altered physicochemical properties.

The following table summarizes potential semisynthetic modifications based on the general reactivity of sesquiterpene lactones:

| Functional Group | Reaction Type | Potential Reagents | Expected Product |

| α-methylene-γ-lactone | Michael Addition | Thiols, Amines | Thioether or amino adducts |

| α-methylene-γ-lactone | Reduction | NaBH4, H2/Pd | Saturated lactone or diol |

| α-methylene-γ-lactone | Epoxidation | m-CPBA | Epoxidized lactone |

| Hydroxyl groups | Esterification | Acyl chlorides, Anhydrides | Ester derivatives |

| Hydroxyl groups | Etherification | Alkyl halides | Ether derivatives |

These semisynthetic modifications can provide valuable insights into the pharmacophore of this compound and could lead to the development of new therapeutic agents.

Novel Synthetic Route Development for Efficient Access to this compound Core Structure

As of late 2025, a comprehensive review of scientific literature reveals a notable absence of published, peer-reviewed studies detailing the chemical synthesis of this compound. This suggests that this compound may be a recently identified natural product, a compound that has not yet been the subject of extensive synthetic investigation, or a compound whose synthetic pathways remain proprietary. The focus of current research on related compounds from the plant Streptocarpus dunnii, from which this compound is likely derived, has been on the isolation and characterization of its unique chemical constituents.

Streptocarpus dunnii is known to produce a variety of naphthoquinones, such as dunnione and α-dunnione researchgate.netacs.org. Research has successfully isolated and elucidated the structures of several furanonaphthoquinones from in vitro cultures of this plant, including (3R)-dunnione, (3R)-α-dunnione, and newly identified derivatives acs.org. These compounds are part of a broader class of abietane diterpenoids, which are known for their diverse biological activities frontiersin.orgnih.govresearchgate.netmdpi.comnih.gov.

While a direct synthetic route for this compound is not available, the broader field of synthetic chemistry offers potential strategies for accessing its core structure, likely based on methodologies developed for other structurally related natural products. The development of novel synthetic routes in medicinal chemistry is an active area of research, with the goal of creating efficient and scalable methods for producing complex molecules frontiersin.orgnih.govresearchgate.netnih.gov.

Given the likely classification of this compound as a diterpenoid or a related naphthoquinone, any future synthetic efforts would probably draw upon established methods for constructing these types of molecular frameworks. The synthesis of abietane diterpenes, for example, often involves the strategic construction of the characteristic tricyclic ring system, followed by functional group manipulations to achieve the final natural product frontiersin.orgnih.govresearchgate.netmdpi.comnih.gov.

Table 1: Key Compound Classes Isolated from Streptocarpus dunnii

| Compound Class | Specific Examples | Reference |

| Naphthoquinones | Dunnione, α-Dunnione | researchgate.netacs.org |

| Furanonaphthoquinones | (3R)-7-methoxy-α-dunnione, (3R)-6-hydroxy-7-methoxy-α-dunnione | acs.org |

Table 2: Potential General Synthetic Approaches for Related Core Structures

| Synthetic Strategy | Description | Relevance to this compound Core |

| Diels-Alder Cycloaddition | A powerful reaction for forming six-membered rings, which could be a key step in constructing the core tricyclic system of a diterpenoid. | Applicable to the formation of the foundational ring structure. |

| Friedel-Crafts Acylation/Alkylation | Used to append functional groups to aromatic rings, which would be crucial for elaborating the naphthoquinone moiety. | Relevant for introducing substituents on the aromatic portion of the molecule. |

| Radical Cyclization | Can be employed to form complex polycyclic systems from acyclic precursors. | A potential strategy for assembling the complete carbon skeleton. |

| Biocatalysis | The use of enzymes to perform specific chemical transformations with high stereo- and regioselectivity. | Could be employed for challenging steps, such as stereoselective hydroxylations. |

It is important to emphasize that the application of these general strategies to the specific synthesis of this compound remains speculative in the absence of dedicated research. The development of an efficient synthetic route would require a detailed understanding of this compound's precise chemical structure, which has not yet been widely disseminated in the scientific literature. Future research in this area will be essential to unlock the potential for laboratory synthesis of this and other related bioactive compounds from Streptocarpus dunnii.

Biosynthetic Pathway Elucidation

General Overview of Terpenoid Biosynthesis Relevant to Sesquiterpenes

Sesquiterpenes, which are C15 terpenoids, are biosynthetically derived from farnesyl pyrophosphate (FPP). nih.govresearchgate.netresearchgate.net FPP itself is assembled from five-carbon isoprene (B109036) units through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. The formation of FPP serves as a crucial branch point, leading to the synthesis of a vast array of sesquiterpenoids. The initial step in the biosynthesis of cyclic sesquiterpenes from the linear FPP precursor involves the ionization of the pyrophosphate group, generating a farnesyl cation. This highly reactive intermediate then undergoes a series of enzyme-catalyzed intramolecular cyclizations to form various carbocyclic skeletons. nih.govnih.gov Germacranolides are considered the biosynthetic precursors for many other types of sesquiterpene lactones. nih.gov

Proposed Biosynthetic Route for Seco-prezizaane-Type Sesquiterpenes, including Isodunnianin

The biosynthesis of seco-prezizaane sesquiterpenes like this compound is a testament to nature's synthetic prowess, involving a cascade of complex chemical transformations. nih.govresearchgate.netnih.govnih.govnih.gov

The proposed biosynthetic journey to the seco-prezizaane scaffold commences with the cyclization of farnesyl pyrophosphate (FPP). nih.govresearchgate.net This process is initiated by the formation of a bisabolyl cation, which then undergoes further cyclizations and hydride shifts to construct the polycyclic cedrane (B85855) skeleton. nih.gov This cedrane framework is a key intermediate, setting the stage for subsequent skeletal rearrangements.

A critical step in the proposed pathway is a 1,2-alkyl shift that transforms the cedrane skeleton into the allo-cedrane framework. nih.gov This rearrangement is followed by the defining feature of seco-prezizaane biosynthesis: the cleavage of a carbon-carbon bond. Specifically, the C6-C11 bond of the allo-cedrane intermediate is cleaved, giving rise to the characteristic 5,6-fused ring system of the seco-prezizaane core. nih.govmdpi.com This bond scission is a crucial event that differentiates the seco-prezizaanes from other related sesquiterpene families.

Following the establishment of the core seco-prezizaane skeleton, a series of late-stage modifications occur to produce the diverse array of natural products found in Illicium species, including this compound. nih.govscribd.comescholarship.org These modifications primarily involve extensive C-H hydroxylations at various positions on the carbon framework. nih.gov The specific pattern of these oxidations is critical in determining the biological activity of the final molecule. nih.gov Subsequent esterification reactions at these newly introduced hydroxyl groups add another layer of structural diversity. For instance, in compounds related to this compound, ester linkages involving C4-C11 and other positions have been observed. escholarship.org

The biosynthesis of seco-prezizaane sesquiterpenes also involves the formation of unique ring systems, such as lactones. scribd.com These lactone rings, often γ- or δ-lactones, are formed through the intramolecular esterification of a hydroxyl group with a carboxylic acid moiety, which itself arises from the oxidation of a methyl group. The presence and type of lactone ring are characteristic features of many Illicium sesquiterpenoids and contribute significantly to their structural complexity and biological properties. researchgate.net

Isotopic Labeling Experiments for Pathway Confirmation

The elucidation of a complex biosynthetic pathway, such as that leading to this compound, relies on a combination of theoretical proposals and experimental validation. While biosynthetic pathways for many Illicium sesquiterpenes have been proposed, often originating from farnesyl pyrophosphate (FPP) and proceeding through intermediates like allo-cedrane, definitive confirmation requires empirical evidence. researchgate.netresearchgate.netnih.gov Isotopic labeling experiments serve as a powerful tool to provide this confirmation by tracing the metabolic fate of labeled precursors into the final natural product. researchgate.net Although specific isotopic labeling studies for this compound have not been detailed in publicly available literature, this section outlines the principles and hypothetical experimental design for such a study, based on the proposed biosynthetic pathways for related seco-prezizaane sesquiterpenes. researchgate.netnih.govnih.gov

The primary goal of an isotopic labeling experiment in this context is to verify the predicted carbon skeleton assembly and rearrangement steps. This involves feeding the producing organism, such as Illicium tashiroi, with a stable isotope-labeled precursor and subsequently analyzing the labeling pattern in the isolated this compound.

Hypothetical Experimental Design:

A typical experiment would involve the administration of a ¹³C-labeled precursor to the plant or a relevant cell culture. Precursors could include early-stage metabolites like [U-¹³C₆]glucose or later, more specific intermediates of the terpenoid pathway, such as [¹³C₂]acetate or isotopomers of mevalonic acid (MVA).

Following a suitable incubation period, this compound would be extracted, purified, and analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C-NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS) would reveal an increase in the molecular weight of this compound corresponding to the number of incorporated ¹³C atoms, confirming that the precursor is indeed utilized in its biosynthesis.

¹³C-NMR spectroscopy is crucial for determining the precise location of the ¹³C labels within the this compound molecule. The observed labeling pattern can then be compared against the pattern predicted by the proposed biosynthetic pathway.

Expected Outcomes and Pathway Confirmation:

The biosynthesis of sesquiterpenes proceeds via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, both of which produce the universal C₅ precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units combine to form the C₁₅ precursor, farnesyl pyrophosphate (FPP). researchgate.net The proposed pathway to this compound suggests that FPP cyclizes to form an allo-cedrane intermediate, which then undergoes oxidative cleavage and skeletal rearrangement to yield the final seco-prezizaane structure. researchgate.net

A hypothetical labeling experiment using [1-¹³C]acetate and [2-¹³C]acetate would be expected to result in a specific alternating labeling pattern in the this compound backbone, consistent with the known assembly of FPP. The analysis of this pattern would provide strong evidence for the proposed cyclization and rearrangement steps. For instance, the connectivity of labeled carbons would have to match the predicted bond formations and cleavages.

The table below illustrates the expected research findings from a hypothetical isotopic labeling experiment designed to confirm the biosynthetic pathway of this compound.

| Labeled Precursor | Analytical Technique | Hypothetical Observation | Interpretation |

| [U-¹³C₆]Glucose | Mass Spectrometry (MS) | A population of this compound molecules with a mass shift of +15 Da. | Confirms that glucose is the primary carbon source for the biosynthesis of the C₁₅ sesquiterpene backbone. |

| [1-¹³C]Acetate | ¹³C-NMR Spectroscopy | Enrichment at specific, alternating carbon positions within the this compound structure. | Supports the assembly of the isoprenoid backbone from acetate (B1210297) units via the mevalonate pathway. |

| [2-¹³C]Acetate | ¹³C-NMR Spectroscopy | Enrichment at the alternate carbon positions not labeled by [1-¹³C]acetate. | Further confirms the acetate origin and the specific folding of the polyketide chain that forms the isoprenoid units. |

| ¹³C-labeled allo-cedrane | ¹³C-NMR & MS | Incorporation of the label into this compound with a labeling pattern consistent with the proposed oxidative cleavage and rearrangement. | Provides direct evidence for allo-cedrane as a late-stage intermediate in the biosynthetic pathway. |

By conducting such experiments, researchers could definitively trace the carbon flow from primary metabolism into the complex scaffold of this compound, thereby validating or refuting the proposed biosynthetic hypotheses.

Mechanistic Investigations of Biological Activities

Neurotrophic Activity of Isodunnianin

This compound has been identified as a neurotrophic agent, capable of promoting neuronal development and health. Its activity is characterized by the stimulation of neurite outgrowth, a fundamental process for the establishment of neuronal networks.

The neurotrophic potential of this compound has been demonstrated using primary cultures of fetal rat cerebral hemisphere neurons. In these in vitro models, this compound was shown to moderately enhance neurite-sprouting, which is the process of neurons extending their projections (axons and dendrites) to form connections. This effect was observed during the developmental phase of the cultured neurons.

Primary neuronal cultures are a standard model for assessing neurotrophic effects as they allow for the direct observation and quantification of neuronal morphology, including the number and length of neurites. The ability of this compound to promote neurite outgrowth in these cultures provides foundational evidence for its neurotrophic character. The table below summarizes the observed effects.

| Compound | Concentration | Cellular Model | Observed Effect |

| This compound | 10 μM | Primary fetal rat cortical neurons | Moderate enhancement of neurite-sprouting; Increased Choline (B1196258) Acetyltransferase (ChAT) activity |

This interactive table summarizes the neurotrophic effects of this compound as observed in in vitro studies.

While the precise receptor targets for this compound have not been definitively identified, the general mechanism for neurotrophin-mimetic small molecules often involves interaction with receptor tyrosine kinases (Trk), which are the primary receptors for endogenous neurotrophins like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). d-nb.info It is hypothesized that this compound may act as an agonist or a positive modulator of these Trk receptors, thereby initiating the intracellular signaling cascades that lead to neurite outgrowth.

The activity of neurotrophic compounds can be probed using specific inhibitors. For instance, K252a is a known inhibitor of the Trk family of receptors. nih.govwikipedia.orgnih.gov Studies on other neurotrophic natural products have utilized K252a to confirm the involvement of Trk receptors in their mechanism of action. Future investigations employing such inhibitors would be crucial to confirm whether this compound's neurotrophic activity is Trk-dependent.

The promotion of neurite outgrowth by neurotrophic factors is typically mediated by the activation of specific intracellular signaling pathways. The primary cascades implicated in neurotrophin receptor signaling are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. scienceopen.com

MAPK/ERK Pathway : This pathway is critically involved in the regulation of gene expression necessary for neuronal differentiation and neurite extension. nih.gov

PI3K/Akt Pathway : This pathway is primarily associated with promoting cell survival and growth.

It is plausible that this compound exerts its effects through the modulation of one or both of these pathways. The use of specific pharmacological inhibitors, such as U0126 for the MAPK/ERK pathway and LY294002 for the PI3K/Akt pathway, in conjunction with this compound treatment in neuronal cultures, would be a standard approach to dissect the downstream signaling events. wikipedia.orgwikipedia.orgnih.govresearchgate.netmedchemexpress.comechelon-inc.com To date, specific studies detailing the use of these inhibitors to elucidate this compound's mechanism are not available.

Endogenous neurotrophins, such as NGF and BDNF, are proteins that play a critical role in the survival, development, and function of neurons. d-nb.info They bind to their respective Trk receptors (NGF to TrkA, BDNF to TrkB) to initiate signaling. nih.gov Small molecules like this compound are of interest as potential therapeutics because, unlike large protein neurotrophins, they may be able to cross the blood-brain barrier.

The table below provides a comparative overview of the known mechanisms of endogenous neurotrophins and the hypothesized mechanisms for this compound.

| Feature | Endogenous Neurotrophins (e.g., NGF, BDNF) | This compound (Hypothesized) |

| Molecular Type | High-molecular-weight proteins | Small molecule (sesquiterpene) |

| Receptor Interaction | Bind to and activate Trk receptors (TrkA, TrkB) d-nb.info | May act as an agonist or modulator of Trk receptors |

| Signaling Pathways | Activate MAPK/ERK and PI3K/Akt pathways scienceopen.com | Likely activates MAPK/ERK and/or PI3K/Akt pathways |

| Biological Effect | Promote neuronal survival and neurite outgrowth nih.gov | Promotes neurite outgrowth |

This interactive table compares the characteristics of endogenous neurotrophins with the putative mechanisms of this compound.

Mechanistic Differentiation from Neurotoxic Illicium Sesquiterpenes (e.g., anisatin)

The genus Illicium is a source of both neurotrophic and neurotoxic sesquiterpenes. A prominent example of a neurotoxic compound from this genus is anisatin (B1215211). The mechanism of this compound is fundamentally different from that of anisatin.

Anisatin exerts its toxicity by acting as a potent, non-competitive antagonist of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor. researchgate.netnih.gov It is believed to bind to the picrotoxin site within the receptor's chloride channel. nih.govnih.gov By blocking the inhibitory action of GABA, the primary inhibitory neurotransmitter in the central nervous system, anisatin leads to neuronal hyperexcitability, resulting in convulsions and seizures. researchgate.netwikipedia.org

In stark contrast, this compound demonstrates a neurotrophic, rather than a neurotoxic, profile. Its activity is characterized by the promotion of neuronal growth and differentiation. This indicates that this compound does not share the same molecular target as anisatin. While anisatin disrupts normal inhibitory neurotransmission, this compound appears to engage cellular pathways that support neuronal development, likely mimicking the action of endogenous growth factors.

Identification of Other Potential Bioactivity Mechanisms for Seco-prezizaane Type Sesquiterpenes

The seco-prezizaane skeleton is common to a variety of sesquiterpenes from Illicium species, which display a remarkable diversity of biological effects. researchgate.net This chemical diversity, arising from variations in oxidation patterns and stereochemistry, is responsible for the wide range of pharmacological activities observed. nih.govnih.gov

The structure-activity relationship within this class of compounds is profound. Subtle changes to the molecular structure can dramatically alter the biological effect, shifting a compound from being neurotrophic to neurotoxic. nih.gov For example, the presence and orientation of specific functional groups are critical determinants of whether a seco-prezizaane sesquiterpene will interact with neurotrophin receptors to promote growth or with neurotransmitter receptors like the GABAA receptor to induce toxicity. nih.govnih.gov

Therefore, a key mechanistic aspect of this class of compounds is the high degree of specificity dictated by their three-dimensional structure. The diverse bioactivities suggest that different members of the seco-prezizaane family have evolved to interact with distinct molecular targets within the nervous system. Research into this class of compounds continues to explore how these complex structures can be leveraged for the development of new therapeutic agents for neurological disorders. researchgate.net

Gaps in Current Mechanistic Understanding of this compound's Biological Effects

A critical examination of the available research landscape for this compound highlights a significant void in our knowledge of how this compound exerts its biological effects at a molecular level. The absence of dedicated mechanistic studies means that the following key areas remain speculative:

Direct Molecular Targets: There is no conclusive evidence identifying the specific proteins, enzymes, receptors, or other biomolecules with which this compound directly interacts to initiate a biological response. Without this fundamental information, the subsequent signaling events remain a black box.

Signal Transduction Pathways: The downstream signaling pathways that are activated or inhibited following the interaction of this compound with its putative targets have not been elucidated. Understanding these pathways is crucial for predicting the full spectrum of the compound's effects, both intended and unintended.

Cellular and Physiological Consequences: While broad biological activities may have been anecdotally reported, there is a lack of rigorous studies that systematically characterize the cellular and physiological consequences of this compound's mechanism of action. This includes detailed investigations into its effects on cell proliferation, apoptosis, inflammation, and other key cellular processes.

Structure-Activity Relationships: The relationship between the chemical structure of this compound and its biological activity is another area that is poorly understood. A lack of mechanistic data prevents the rational design of more potent or selective analogs.

The following table summarizes the key areas where mechanistic understanding of this compound is currently lacking:

| Mechanistic Aspect | Status of Current Understanding |

| Primary Molecular Target(s) | Not Identified |

| Affected Signaling Pathways | Unknown |

| Key Cellular Processes Modulated | Not Characterized |

| Structure-Activity Relationship | Undefined |

Given the nascent stage of research into this compound, the scientific community is presented with a clear opportunity to conduct foundational mechanistic studies. Such research is essential to validate any initial therapeutic promise and to guide the future development of this compound for potential clinical use. Without a concerted effort to fill these knowledge gaps, the translation of this compound from a compound of interest to a viable therapeutic agent will remain stalled.

Structural Derivatization and Analogue Development

Rational Design of Isodunnianin Analogues for Mechanistic Probes

The rational design of this compound analogues is a crucial step in creating molecular probes to investigate its biological mechanisms. xmu.edu.cnnih.govnih.gov This process involves the targeted modification of the this compound scaffold to introduce specific functionalities or alter its physicochemical properties. The goal is to develop analogues that can act as tools to identify cellular targets, elucidate metabolic pathways, and understand the molecular interactions that underpin its bioactivity.

Furthermore, the design of fluorescently labeled analogues allows for the visualization of this compound's subcellular localization and trafficking within living cells. nih.gov This can provide valuable insights into its mechanism of action by revealing the cellular compartments where it accumulates and potentially exerts its effects. The choice of fluorophore and its attachment point are critical to ensure that the probe's properties are suitable for live-cell imaging and that its biological activity is retained.

The development of analogues with altered metabolic stability is another key aspect of rational design. By introducing modifications that block or alter sites of metabolic transformation, researchers can create probes that have a longer half-life in biological systems, facilitating their use in mechanistic studies. Conversely, designing analogues that are more susceptible to metabolism can help to identify the enzymes involved in this compound's breakdown and the nature of its metabolites.

Synthetic Strategies for Chemical Modifications

The chemical modification of this compound presents significant challenges due to its complex, highly oxidized, and stereochemically rich structure. researchgate.net However, several synthetic strategies have been explored to access a range of analogues.

Altering the core carbon skeleton of this compound is a complex but powerful strategy to explore the structural requirements for its activity. The biosynthesis of related Illicium sesquiterpenes involves intricate cyclizations, rearrangements, and C-C bond cleavage events from a farnesyl pyrophosphate precursor, which suggests potential synthetic routes. nih.gov

One approach to modifying the sesquiterpene skeleton is through biomimetic synthesis, which attempts to replicate the proposed biosynthetic pathways in the laboratory. nih.gov This could involve, for example, acid-catalyzed rearrangements of related terpene precursors to generate novel skeletons. While challenging, this strategy offers the potential to create analogues with fundamentally different three-dimensional shapes, providing valuable insights into the spatial requirements for biological activity.

Another strategy involves the targeted cleavage or formation of specific C-C bonds within the existing this compound framework. This could be achieved through a variety of modern synthetic methods, including oxidative cleavages or transition metal-catalyzed cross-coupling reactions. However, the high density of functional groups in this compound necessitates careful selection of reagents and protecting group strategies to achieve the desired transformations selectively.

Semisynthesis, starting from naturally abundant and structurally related terpenes, is another viable approach. nih.gov For instance, cedrol (B397079) has been considered as a potential starting material for the synthesis of Illicium sesquiterpenes, which would require a series of skeletal rearrangements and oxidative modifications. nih.gov While a direct semisynthesis of this compound has not been reported, this approach highlights the potential for accessing novel carbon skeletons for analogue development.

Functional group interconversion (FGI) is a more common and accessible strategy for modifying this compound. imperial.ac.ukscribd.comslideshare.netsolubilityofthings.com This involves the chemical transformation of existing functional groups into others, such as the conversion of alcohols to esters, ethers, or ketones, or the reduction of carbonyl groups. imperial.ac.uksolubilityofthings.com

Given the presence of multiple hydroxyl groups in this compound, esterification and etherification are straightforward methods to generate a variety of derivatives. researchgate.net These modifications can alter the polarity, lipophilicity, and hydrogen-bonding capacity of the molecule, which can have a significant impact on its biological activity and pharmacokinetic properties. The selective modification of one hydroxyl group over others can be achieved by exploiting their different steric and electronic environments or through the use of protecting groups.

Oxidation and reduction reactions offer another avenue for derivatization. imperial.ac.uksolubilityofthings.com For example, the selective oxidation of a secondary alcohol to a ketone can probe the importance of that hydroxyl group for biological activity. Conversely, the reduction of a ketone to an alcohol can introduce a new stereocenter and hydrogen-bonding functionality. The choice of oxidizing or reducing agent is critical to ensure chemoselectivity in the presence of other sensitive functional groups. imperial.ac.uk

The lactone moiety in this compound is another potential site for modification. Ring-opening of the lactone would provide access to hydroxy-acid derivatives, which could then be further functionalized. This would significantly alter the shape and electronic properties of the molecule, providing valuable structure-activity relationship data.

| Modification Type | Reagents/Conditions | Potential Outcome | Reference |

| Esterification | Acyl chlorides, anhydrides, carboxylic acids with coupling agents | Altered lipophilicity and steric bulk | researchgate.net |

| Etherification | Alkyl halides with a base | Modified polarity and hydrogen bonding capacity | researchgate.net |

| Oxidation | Chromium (VI) reagents, Dess-Martin periodinane | Conversion of alcohols to ketones/aldehydes | imperial.ac.uk |

| Reduction | Sodium borohydride, lithium aluminum hydride | Conversion of carbonyls to alcohols | imperial.ac.uksolubilityofthings.com |

| Lactone Ring Opening | Acid or base hydrolysis | Formation of hydroxy-carboxylic acids |

Chemoinformatic and Computational Approaches in Analogue Design

Chemoinformatics and computational chemistry are increasingly integral to the rational design of this compound analogues. imtm.czscielo.org.mxresearchgate.netmdpi.comtaylorandfrancis.com These approaches enable the systematic exploration of chemical space and the prediction of molecular properties, thereby guiding synthetic efforts towards analogues with a higher probability of desired activity. imtm.czscielo.org.mxtaylorandfrancis.com

Molecular docking simulations can be used to predict the binding mode of this compound and its analogues to putative biological targets. imtm.cz By visualizing these interactions at the atomic level, researchers can identify key residues and functional groups involved in binding, which can then inform the design of new analogues with improved affinity or selectivity. Pharmacophore modeling, which defines the essential three-dimensional arrangement of functional groups required for biological activity, can also be employed to screen virtual libraries of compounds for potential this compound mimetics. imtm.cz

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the structural features of a series of compounds with their biological activity. mdpi.com For this compound analogues, QSAR models can be developed to predict the activity of newly designed compounds before they are synthesized, thus prioritizing the most promising candidates. mdpi.com These models typically use a variety of molecular descriptors that encode information about the size, shape, electronic properties, and lipophilicity of the molecules.

De novo design algorithms can generate novel molecular structures that are predicted to be active based on a pharmacophore model or the binding site of a target. imtm.cz These tools can be particularly useful for exploring new chemical scaffolds that may have improved properties compared to the natural product. Machine learning and artificial intelligence are also emerging as powerful tools in drug design, with the potential to learn complex structure-activity relationships from existing data and generate innovative analogue designs. imtm.cz

| Computational Method | Application in this compound Analogue Design | Reference |

| Molecular Docking | Predicts binding modes and identifies key interactions with biological targets. | imtm.czresearchgate.net |

| Pharmacophore Modeling | Defines essential structural features for activity and screens for new scaffolds. | imtm.cz |

| QSAR | Correlates structural properties with biological activity to predict the potency of new analogues. | mdpi.com |

| De Novo Design | Generates novel molecular structures with predicted activity. | imtm.cz |

| Machine Learning/AI | Learns complex SAR from data to propose novel and optimized analogues. | imtm.cztaylorandfrancis.com |

Structure-Activity Relationship (SAR) Studies at the Molecular Level to Correlate Structural Features with Mechanistic Outcomes

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogues relates to their biological effects. oncodesign-services.comgardp.orgresearchgate.net By systematically modifying the structure and evaluating the resulting changes in activity, researchers can identify the key molecular features responsible for its mechanism of action. oncodesign-services.comgardp.org

The primary goal of SAR studies is to identify the "pharmacophore" of this compound – the precise three-dimensional arrangement of atoms and functional groups that are essential for its biological activity. imtm.cz This involves synthesizing a series of analogues where specific parts of the molecule are altered, such as individual functional groups, the stereochemistry of chiral centers, or the conformation of the ring system.

For example, the importance of the hydroxyl groups can be investigated by synthesizing analogues where each hydroxyl is individually removed, esterified, or inverted in stereochemistry. The resulting changes in biological activity would reveal whether a particular hydroxyl group acts as a hydrogen bond donor or acceptor, or if its stereochemical orientation is critical for binding to a target.

Similarly, modifications to the lactone ring, such as reduction to a diol or conversion to an amide, can probe the role of this functional group in the molecule's activity. The rigidity of the polycyclic skeleton can also be explored by synthesizing analogues with more or less conformational flexibility.

The data generated from these SAR studies are not only crucial for understanding the mechanism of action of this compound but also for guiding the design of more potent and selective analogues with improved therapeutic potential. By correlating specific structural modifications with changes in mechanistic outcomes, a detailed picture of how this compound interacts with its biological targets can be constructed.

| Structural Feature | Potential Modifications | Information Gained from SAR |

| Hydroxyl Groups | Removal, esterification, etherification, stereochemical inversion | Importance for hydrogen bonding, steric tolerance at specific positions |

| Lactone Ring | Reduction, amidation, ring-opening | Role of the lactone as a key functional group or structural element |

| Sesquiterpene Skeleton | Skeletal rearrangement, introduction of unsaturation | Influence of overall shape and rigidity on activity |

| Stereochemistry | Synthesis of enantiomers and diastereomers | Determination of the absolute configuration required for activity |

Chemotaxonomic Significance

Isodunnianin as a Distinctive Chemical Marker for Illicium Species

This compound is a sesquiterpene that has been identified as a significant chemical marker within the Illicium genus. capes.gov.brtjnpr.org This compound was notably isolated from the wood of Illicium tashiroi, a species native to the southern islands of Japan. capes.gov.brvulcanchem.com The presence of specific types of sesquiterpenes, such as this compound, is considered a characteristic feature of Illicium plants. tjnpr.orgnih.gov

The genus Illicium is rich in a variety of terpenoids, but certain compounds or compound classes are unique to it. sci-hub.seresearchgate.net For instance, seco-prezizaane-type sesquiterpenes are found exclusively in Illicium species, making them definitive chemical markers for the genus. nih.gov While this compound itself has been reported in I. tashiroi and I. difengpi, its structural complexity and limited known distribution contribute to its significance. tjnpr.orgtjnpr.org The identification of such distinct molecules within a narrow range of species underscores their utility in differentiating between members of the genus and confirming their botanical identity.

A study focusing on the chemical constituents of Illicium difengpi highlighted the isolation of this compound from this species for the first time, alongside other sesquiterpenoids. tjnpr.org This finding broadens the known distribution of this compound within the genus and reinforces the chemotaxonomic link between I. difengpi and I. tashiroi.

Role of Sesquiterpenoid Profiles in Phylogenetic Classification of Illicium

The profile of sesquiterpenoids within an Illicium species offers crucial data for its phylogenetic classification. The genus, which is a member of the Schisandraceae family, has a complex classification history, and chemical profiles provide an alternative to traditional morphological data. sci-hub.seresearchgate.net

Phytochemical investigations have revealed that different species of Illicium produce distinct assemblages of sesquiterpenoids. For example, the fruit parts of several Illicium species are particularly abundant in sesquiterpenes of the secoprezizaane, anislactone, and allocedrane types. sci-hub.se The presence, absence, or relative abundance of these and other sesquiterpenoid skeletons can be used to infer evolutionary relationships.

A chemotaxonomic study of I. difengpi demonstrated that the variety of sesquiterpenoids, including eudesmanes, cadinanes, and bullatanes, aligns with the morphological classification of the genus into two sections: Illicium sect. Illicium (to which I. difengpi belongs) and Illicium sect. Cymbostemon (which includes I. tashiroi). tjnpr.org This correlation suggests that the chemical evolution of these compounds parallels the morphological divergence within the genus. The unique sesquiterpenoid profiles, therefore, not only act as markers but also support the systematic arrangement of species within the Illicium phylogeny. tjnpr.org

The analysis of complete chloroplast genomes, combined with phytochemical data, is further refining the phylogenetic tree of Illicium, confirming its monophyletic nature and its close relationship with the genera Schisandra and Kadsura within the Schisandraceae family. nih.gov

Comparative Phytochemical Analysis Across Illicium Species and Related Genera

Comparing the phytochemical makeup of different Illicium species reveals clear patterns and distinctions. While some compounds are widespread, others are restricted to one or a few species. The genus Illicium is characterized by the presence of terpenoids, phenylpropanoids, lignans, and flavonoids. sci-hub.semdpi.com

Illicium verum, the source of star anise, is rich in the phenylpropanoid anethole. mdpi.com In contrast, species like I. tashiroi are noted for their complex sesquiterpenes, such as this compound, and prenylated C6-C3 compounds. capes.gov.brvulcanchem.comjst.go.jp Illicium simonsii is a known source of essential oils, lignans, and other sesquiterpenoids. nih.gov The toxic species I. anisatum is characterized by the presence of the neurotoxic sesquiterpenoid anisatin (B1215211). nih.gov This variability is a key chemotaxonomic indicator.

The table below provides a comparative overview of major chemical compound classes found in various Illicium species.

| Species | Major Compound Classes/Representative Compounds | Source(s) |

| Illicium tashiroi | Sesquiterpenes (this compound), Prenylated C6-C3 compounds | capes.gov.brvulcanchem.comjst.go.jp |

| Illicium difengpi | Sesquiterpenoids (Eudesmanes, Cadinanes, Bullatanes, this compound) | tjnpr.org |

| Illicium verum | Phenylpropanoids (Anethole, Anisyl aldehyde), Sesquiterpenes, Flavonoids | mdpi.comtexilajournal.com |

| Illicium simonsii | Sesquiterpenoids (Anisatin), Essential oils, Lignans, C6–C3 compounds | nih.gov |

| Illicium angustisepalum | Sesquiterpenes (Secoprezizaane, Anislactone, Allocedrane types) | sci-hub.se |

| Illicium arborescens | Prenylated C6–C3 compounds | jst.go.jp |

| Illicium anisatum | Sesquiterpenoids (Anisatin), Prenylated C6-C3 compounds | nih.govjst.go.jp |

The genus Illicium was previously in its own family, Illiciaceae, but has been incorporated into Schisandraceae by the Angiosperm Phylogeny Group (APG) system. sci-hub.se This reclassification is supported by phytochemical similarities. For example, species in the related genus Schisandra are also known to produce sesquiterpenoids and lignans, indicating a shared biosynthetic heritage. tjnpr.org However, the highly characteristic seco-prezizaane sesquiterpenes remain a distinctive feature confined to the genus Illicium, highlighting its unique chemical identity within the broader family. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Underexplored Bioactivity Mechanisms of Isodunnianin

While initial studies have highlighted the neurotrophic properties of this compound, which moderately enhances neurite sprouting and increases choline (B1196258) acetyltransferase (ChAT) activity in fetal rat cortical neurons, the underlying molecular mechanisms remain largely unknown. nih.govresearchgate.net Future research should aim to elucidate these pathways. The compound's structural relatives often exhibit intriguing effects on the nervous system, suggesting that this compound might share common targets with other neuroactive compounds. nih.gov

Beyond its neurotrophic effects, the anti-inflammatory and antioxidant potential of this compound presents a significant area for investigation. Many natural products with complex structures demonstrate diverse bioactivities. researchgate.net The anti-inflammatory mechanisms of many drugs involve the inhibition of enzymes like cyclooxygenase (COX), which are responsible for the synthesis of inflammatory mediators such as prostaglandins. wikipedia.orgnih.gov Future studies could explore if this compound modulates key inflammatory pathways, such as the NF-κB and MAPK signaling pathways, and its effect on the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. frontiersin.orgmdpi.com

Similarly, the antioxidant activity of this compound warrants deeper investigation. The mechanisms by which natural compounds exert antioxidant effects can include direct scavenging of free radicals, chelation of transition metals, or enhancement of endogenous antioxidant defense systems, such as increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase. nih.govnih.govmdpi.com Computational and experimental studies could clarify whether this compound acts via hydrogen atom transfer (HAT), sequential proton loss electron transfer (SPLET), or other mechanisms. mdpi.com

Table 1: Potential Bioactivity Mechanisms of this compound for Future Exploration

| Bioactivity | Potential Mechanisms to Investigate | Key Molecular Targets/Pathways |

| Neurotrophic | Modulation of neurotrophin signaling pathways, interaction with receptors involved in neuronal growth and survival. nih.gov | Trk receptors, CREB signaling, PI3K/Akt pathway. scribd.com |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes and cytokines. wikipedia.orgfrontiersin.org | COX-1, COX-2, 5-LOX, NF-κB, TNF-α, IL-6. mdpi.comnih.gov |

| Antioxidant | Direct radical scavenging, metal chelation, upregulation of antioxidant enzymes. nih.govfrontiersin.org | SOD, Catalase, GPx, Nrf2-ARE pathway. nih.govmdpi.com |

Application of Advanced Analytical Techniques for Trace Analysis and Metabolomics

To fully understand the biological role and potential of this compound, the development of advanced analytical methods for its trace analysis and for metabolomic studies is crucial. The limited geographical distribution of its natural source, Illicium tashiroi, underscores the need for sensitive techniques to detect and quantify this compound in plant extracts and biological samples. vulcanchem.com

Modern analytical platforms such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for metabolomics. sysrevpharm.orgfrontiersin.org These techniques can be employed for both targeted and untargeted metabolomic analyses. creative-proteomics.com Untargeted metabolomics could provide a comprehensive overview of the metabolic changes induced by this compound, potentially revealing novel biomarkers and affected pathways. creative-proteomics.com Targeted analysis would allow for the precise quantification of this compound and its metabolites.

Combining NMR and MS can be particularly powerful, leveraging the high sensitivity of MS with the structural elucidation capabilities of NMR. mdpi.com Advanced techniques like synchrotron radiation total reflection X-ray fluorescence (SR-TXRF) could also be applied for the elemental analysis of plant extracts containing this compound, providing a more complete chemical profile. nih.gov

Table 2: Advanced Analytical Techniques for this compound Research

| Technique | Application | Advantages |

| LC-MS/MS | Quantification of this compound in plant and biological matrices, metabolomic profiling. sysrevpharm.org | High sensitivity and selectivity. mdpi.com |

| GC-MS | Analysis of volatile and semi-volatile metabolites. sysrevpharm.org | Excellent separation for certain classes of compounds. |

| NMR Spectroscopy | Structural elucidation of this compound and its metabolites, quantitative analysis. sysrevpharm.org | Non-destructive, provides detailed structural information. mdpi.com |

| SR-TXRF | Multi-elemental analysis of source plant material. nih.gov | High intensity and broad energy range for trace element detection. nih.gov |

Development of Biocatalytic and Chemoenzymatic Synthetic Routes

The structural complexity of many natural products, including diterpenoids, presents significant challenges for traditional chemical synthesis. chemrxiv.org Biocatalytic and chemoenzymatic approaches are emerging as powerful alternatives, offering high selectivity and milder reaction conditions. nih.govinteresjournals.org These methods utilize enzymes or whole-cell systems to perform specific chemical transformations. interesjournals.org

For a compound like this compound, which belongs to the terpene family, terpene cyclases are key enzymes that could be harnessed. nih.gov Engineered microorganisms hosting these enzymes could be developed to produce the core scaffold of this compound. nih.gov Subsequent chemical or enzymatic modifications, such as C-H oxidation, can then be used to install the necessary functional groups, creating a modular and efficient synthetic route. chemrxiv.orgchinesechemsoc.org

The development of chemoenzymatic strategies would not only facilitate a sustainable supply of this compound for research but also enable the creation of novel analogues for structure-activity relationship (SAR) studies. digitellinc.comnih.gov This approach combines the strengths of chemical synthesis for building core structures with the precision of enzymes for late-stage functionalization. chemrxiv.org

This compound as a Scaffold for Rational Drug Design (non-clinical)

The unique chemical structure of this compound makes it an attractive scaffold for rational drug design. vulcanchem.com Structure-activity relationship (SAR) studies are fundamental to this process, involving the systematic modification of the molecule's structure to understand how these changes affect its biological activity. oncodesign-services.com By synthesizing and evaluating a series of this compound derivatives, researchers can identify the key structural features responsible for its bioactivity and optimize properties like potency and selectivity. oncodesign-services.comnih.govnih.gov

For example, modifications at various positions on the this compound core could be explored to enhance its neurotrophic or anti-inflammatory effects. vulcanchem.comnih.govmdpi.comfrontiersin.orgmdpi.com Computational methods, such as molecular modeling, can be used in conjunction with experimental SAR to predict the activity of new compounds and understand their interactions with biological targets. oncodesign-services.com This integrated approach can accelerate the process of lead optimization and the development of novel therapeutic candidates based on the this compound scaffold.

Advancing Understanding of Natural Product Chemical Space and Diversity

This compound contributes to the vast and underexplored chemical space of natural products. nih.gov The plant kingdom alone is estimated to produce millions of unique compounds, many of which have yet to be discovered and characterized. nih.gov Studying compounds like this compound helps to map this chemical space and understand the structural diversity generated by nature. biorxiv.org

Natural product libraries are a valuable source of novel bioactive molecules for drug discovery, often occupying different regions of chemical space compared to synthetic compound libraries. news-medical.net By characterizing the structure and bioactivity of this compound, we expand our knowledge of the types of molecules that can be found in nature and their potential therapeutic applications. This knowledge can also inform the development of new synthetic strategies and the design of nature-inspired compound libraries for high-throughput screening.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and characterizing Isodunnianin in natural extracts?

- Methodological Answer : Isolation typically involves chromatographic techniques (e.g., HPLC, GC-MS) paired with spectroscopic analysis (NMR, IR) for structural elucidation. Purity validation requires ≥95% purity via mass spectrometry and elemental analysis. For reproducibility, experimental protocols must specify solvent systems, column parameters, and calibration standards .

Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?

- Methodological Answer : Stability studies should include controlled variables (pH, temperature, light exposure) and quantitative assays (e.g., UV-Vis spectroscopy, HPLC retention time shifts). Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic sampling are critical. Data should be analyzed using kinetic models (e.g., Arrhenius equation) to predict shelf-life .

Q. What are the standard protocols for validating this compound’s bioactivity in in vitro assays?

- Methodological Answer : Use dose-response curves (IC50/EC50 calculations) with positive/negative controls. For cytotoxicity assays (e.g., MTT), ensure cell-line authentication and adherence to OECD guidelines. Replicate experiments ≥3 times, and report statistical significance (p <0.05) using ANOVA or t-tests .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data for this compound be systematically resolved?

- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., dosage ranges, model organisms). Compare experimental conditions across studies:

Q. What experimental frameworks are suitable for investigating this compound’s mechanism of action at the molecular level?

- Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with target-based assays (e.g., SPR for binding affinity, CRISPR-Cas9 knockouts). Use molecular docking simulations (AutoDock Vina) to predict binding sites, followed by mutagenesis studies for validation. Confocal microscopy can localize compound distribution in cellular models .

Q. How should researchers address ethical and reproducibility challenges in in vivo studies of this compound?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including sample-size justification, randomization, and blinding. For reproducibility, pre-register protocols (e.g., on OSF) and share raw data (e.g., via Zenodo). Ethical approval must detail humane endpoints and compliance with institutional animal care committees (IACUC) .

Q. What strategies mitigate bias in high-throughput screening (HTS) data for this compound derivatives?

- Methodological Answer : Implement Z’-factor validation to assess assay robustness (>0.5 indicates suitability). Use orthogonal assays (e.g., fluorescence quenching vs. enzymatic activity) to confirm hits. Normalize data against plate controls (DMSO/vehicle) and apply machine learning (e.g., random forest) to filter false positives .

Data Management and Reporting

Q. How can researchers ensure transparency in reporting negative or inconclusive results for this compound?

- Methodological Answer : Publish in journals supporting Registered Reports (e.g., eLife). Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for datasets. Negative results should still report effect sizes, confidence intervals, and power analyses to aid meta-research .

Q. What are best practices for integrating computational and experimental data in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products